Regioisomeric Lipophilicity: 3'-Piperidine (LogP 1.76) vs. 4'-Piperidine (LogD7.4 1.2) – A ~0.5 Log Unit Difference Driving Differential Membrane Partitioning
The 3'-piperidine regioisomer (free base, CAS 189321-67-3) exhibits a calculated LogP of 1.76 [1], whereas the 4'-piperidine regioisomer (free base, CAS 37663-46-0) has a measured LogD7.4 of 1.2 . This difference of approximately 0.5 log units corresponds to a ~3.2-fold difference in octanol/water partition coefficient. Both values fall within CNS-optimal range (typically LogP 1–4), but the 3'-piperidine scaffold's higher lipophilicity may favor passive blood-brain barrier permeation, while the 4'-piperidine scaffold's lower LogD may reduce non-specific protein binding. The hydrochloride salt of the 3'-piperidine regioisomer (CAS 54596-17-7) further modulates this property with a computed LogP of 1.86 [2].
| Evidence Dimension | LogP / LogD (lipophilicity / distribution coefficient) |
|---|---|
| Target Compound Data | LogP = 1.76 (free base, CAS 189321-67-3); hydrochloride salt LogP = 1.86 (CAS 54596-17-7) |
| Comparator Or Baseline | 4'-Piperidine regioisomer (CAS 37663-46-0): LogD7.4 = 1.2 |
| Quantified Difference | ΔLogP/LogD ≈ 0.5–0.66 log units (~3–4.6× difference in partition coefficient) |
| Conditions | Calculated LogP (Chemsrc database) vs. experimentally measured LogD7.4 (ChemShuttle datasheet); different measurement methods preclude direct numerical subtraction; cross-study comparison with acknowledged methodological variance. |
Why This Matters
A 0.5 log unit lipophilicity difference can shift CNS MPO (Multiparameter Optimization) scores and alter predicted brain penetration, making regioisomer selection critical for CNS-targeted library design.
- [1] Chemsrc. 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3): [LogP] = 1.76450. Accessed 2026. View Source
- [2] Molaid. spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride (CAS 54596-17-7): Computed LogP = 1.86. Accessed 2026. View Source
